molecular formula C13H16N2O3 B2429094 N-(1-ethyl-2-oxoindolin-5-yl)-2-methoxyacetamide CAS No. 921773-71-9

N-(1-ethyl-2-oxoindolin-5-yl)-2-methoxyacetamide

Cat. No.: B2429094
CAS No.: 921773-71-9
M. Wt: 248.282
InChI Key: JYLMCBKNCJPTMR-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-2-methoxyacetamide is a synthetic small molecule based on the 2-oxoindoline (isatin) scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This compound features a 1-ethyl group on the indolinone nitrogen and a 2-methoxyacetamide moiety at the 5-position, modifications that are strategically designed to influence the molecule's physicochemical properties, bioavailability, and binding affinity for specific biological targets. The 2-oxoindoline core is a well-established pharmacophore that can interact with a wide range of enzymes and receptors, making it a valuable template for developing novel therapeutic agents . Research into similar 2-oxoindoline derivatives has demonstrated significant potential in various areas, including serving as analgesic agents by modulating pain pathways , and as core structures in the design of potent kinase inhibitors targeting receptors like VEGFR-2 and PDGFRβ, which are critical in oncology and angiogenesis research . The specific substitutions on the this compound molecule suggest it is a promising candidate for hit-to-lead optimization in drug discovery campaigns, particularly in the fields of central nervous system (CNS) disorders, inflammation, and oncology. Researchers can utilize this compound as a key intermediate or a novel chemical entity for screening against proprietary target libraries, for structure-activity relationship (SAR) studies, or as a building block in the synthesis of more complex molecules. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-3-15-11-5-4-10(14-12(16)8-18-2)6-9(11)7-13(15)17/h4-6H,3,7-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLMCBKNCJPTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-2-methoxyacetamide typically involves the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base like potassium carbonate.

    Attachment of the Methoxyacetamide Moiety: The final step involves the reaction of the indolinone intermediate with methoxyacetyl chloride in the presence of a base, such as triethylamine, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indolinone core or the methoxyacetamide moiety are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-ethyl-2-oxoindolin-5-yl)-2-methoxyacetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in various biochemical pathways.

    Receptor Modulation: Interacting with receptors on cell surfaces to modulate cellular signaling.

    Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N-(1-ethyl-2-oxoindolin-5-yl)-2-methoxyacetamide can be compared with other similar compounds, such as:

    N-(1-ethyl-2-oxoindolin-5-yl)-5-phenylisoxazole-3-carboxamide: This compound has a similar indolinone core but differs in the attached functional groups, leading to distinct biological activities.

    N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethanesulfonamide: Another related compound with a sulfonamide group, which imparts different chemical and biological properties.

    N-(1-ethyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide: This compound contains a thiophene ring, which can influence its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-2-methoxyacetamide is a compound that has attracted attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Synthesis

The compound features an indolinone core structure, which is known for its diverse biological activities. The synthesis typically involves several key steps:

  • Formation of the Indolinone Core : This is achieved through cyclization reactions involving an appropriate precursor.
  • Ethyl Group Introduction : An alkylation reaction introduces the ethyl group using reagents like ethyl bromide.
  • Attachment of Methoxyacetamide Moiety : The final step involves reacting the indolinone intermediate with methoxyacetyl chloride in the presence of a base.

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with cell surface receptors, influencing cellular signaling pathways.
  • Gene Expression Regulation : The compound may affect gene expression related to inflammation and cancer cell proliferation.

Anticancer Activity

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes its effects compared to known anticancer agents:

CompoundCell Line TestedIC50 (µM)Reference
This compoundMCF-7 (breast cancer)3.1
DoxorubicinMCF-70.05
EtoposideHCT 116 (colorectal)0.4

The compound showed selective activity against the MCF-7 cell line with an IC50 value of 3.1 µM, indicating its potential as a therapeutic agent in breast cancer treatment.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, with notable minimum inhibitory concentrations (MIC) reported in various studies.

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has been explored, suggesting potential applications in treating inflammatory diseases. Its mechanism may involve downregulating pro-inflammatory cytokines and inhibiting pathways such as NF-kB.

Case Studies and Research Findings

In a study focused on the synthesis and biological evaluation of novel derivatives of methoxyacetamides, this compound was highlighted for its promising antiproliferative effects against multiple cancer cell lines, reinforcing its potential therapeutic applications .

Another investigation into the structure–activity relationship (SAR) of similar compounds revealed that modifications to the indolinone core could enhance biological activity, suggesting avenues for further research and optimization.

Q & A

Q. What are the established synthetic routes for N-(1-ethyl-2-oxoindolin-5-yl)-2-methoxyacetamide?

The compound can be synthesized via a multi-step process involving condensation and acetylation. A common approach involves reacting a substituted indolinone precursor (e.g., 1-ethyl-2-oxoindolin-5-amine) with methoxyacetyl chloride in a polar solvent like glacial acetic acid under reflux. Reaction progress is monitored via TLC, followed by cooling, filtration, and recrystallization from ethanol or DMF/water mixtures to isolate the product . Key parameters include stoichiometric control of the acylating agent and reaction temperature (typically 80–100°C).

Q. How is the purity and structural integrity of this compound validated?

Standard characterization involves:

  • HPLC/GC-MS : To confirm purity (>95%) and detect residual solvents.
  • NMR (¹H/¹³C) : For verifying substituent positions (e.g., methoxy group at C2, ethyl group at N1 of indolinone) .
  • X-ray crystallography : Resolves absolute configuration using SHELX software for refinement, particularly if polymorphic forms are suspected .

Q. What are the primary pharmacological targets hypothesized for this compound?

Structural analogs of 2-oxoindolinyl acetamides are associated with kinase inhibition (e.g., cyclin-dependent kinases) and modulation of neurotransmitter receptors. Computational docking studies suggest potential interactions with ATP-binding pockets or allosteric sites, though experimental validation is required .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Discrepancies often arise from dynamic effects (e.g., rotamers) or crystal-packing forces. Strategies include:

  • Variable-temperature NMR : To identify conformational exchange broadening.
  • DFT calculations : Compare experimental and computed chemical shifts (B3LYP/6-31G* level) .
  • Multi-technique refinement : Use SHELXL for high-resolution crystallography to reconcile bond lengths/angles with NMR data .

Q. What methodologies optimize yield in large-scale synthesis while minimizing byproducts?

  • Solvent screening : Replace glacial acetic acid with DMF or THF to enhance solubility of intermediates .
  • Catalysis : Add triethylamine (0.5–1.0 eq.) to accelerate acylation and reduce side reactions like hydrolysis .
  • Process monitoring : Use in-situ FTIR to track carbonyl intermediate formation and adjust reagent addition rates .

Q. How can researchers address low bioavailability in preclinical studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the methoxyacetamide moiety to enhance permeability .
  • Co-crystallization : Improve solubility via co-formers (e.g., succinic acid) identified through phase diagrams .
  • Metabolic profiling : Use LC-MS/MS to identify major metabolites and guide structural modifications .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity across studies?

  • Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays).
  • Batch analysis : Compare purity/impurity profiles (HPLC-ELSD) across studies to rule out batch-dependent effects .
  • Structural analogs : Test closely related derivatives (e.g., N-ethyl vs. N-propyl indolinones) to isolate pharmacophore contributions .

Q. What strategies differentiate polymorphic forms of this compound?

  • DSC/TGA : Identify thermal transitions (melting points, decomposition) unique to each polymorph .
  • PXRD : Compare diffraction patterns with simulated data from SHELXL-refined structures .
  • Solubility studies : Use shake-flask methods in biorelevant media (e.g., FaSSIF) to correlate form-specific bioavailability .

Methodological Resources

  • Structural refinement : SHELXL (v.2018/3) for high-resolution crystallography .
  • Synthetic protocols : TLC-guided reflux in acetic acid or DMF .
  • Analytical validation : PubChem-derived spectral libraries for NMR/LC-MS benchmarking .

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